molecular formula C7H5N3O B14668359 3-Nitrosopyrazolo[1,5-a]pyridine CAS No. 51143-70-5

3-Nitrosopyrazolo[1,5-a]pyridine

Cat. No.: B14668359
CAS No.: 51143-70-5
M. Wt: 147.13 g/mol
InChI Key: DBYBYEVXVNDJKO-UHFFFAOYSA-N
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Description

3-Nitrosopyrazolo[1,5-a]pyridine (CAS 51143-70-5) is a specialist heterocyclic building block for advanced chemical synthesis and drug discovery research . The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a range of biological activities. Research into this class of fused nitrogen heterocycles has identified derivatives with significant pharmacological potential, including antiviral, anticancer, anti-inflammatory, and antifungal properties . Furthermore, this structural framework is found in molecules that act as selective kinase inhibitors and are investigated for the treatment of various neurological and central nervous system disorders . As a nitroso-functionalized derivative, this compound serves as a versatile synthetic intermediate. It can be utilized in cyclization reactions to access more complex polyheterocyclic systems or be further functionalized, for instance, through reduction strategies to generate novel amines for the development of new bioactive molecules . This product is intended for use as a reference standard and synthetic precursor in laboratory research settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51143-70-5

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-nitrosopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5N3O/c11-9-6-5-8-10-4-2-1-3-7(6)10/h1-5H

InChI Key

DBYBYEVXVNDJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N=O

Origin of Product

United States

Preparation Methods

Nitrosation Using Sodium Nitrite in Acidic Media

The most widely reported method involves the direct nitrosation of pyrazolo[1,5-a]pyridine precursors using sodium nitrite (NaNO₂) under acidic conditions. A representative protocol from EP1389618A1 demonstrates:

  • Reaction Setup :
    • 4-Methoxypyrazolo[1,5-a]pyridine (3.4 mmol) is dissolved in glacial acetic acid (4 mL).
    • Aqueous NaNO₂ (4.6 mmol in 2 mL H₂O) is added dropwise at 0–5°C.
  • Workup :
    • Stirring for 1 hour yields a green precipitate.
    • Filtration and washing with water affords 4-methoxy-3-nitrosopyrazolo[1,5-a]pyridine in 32% yield.

Key Observations :

  • Glacial acetic acid serves dual roles as solvent and proton source, facilitating nitrosonium ion (NO⁺) generation.
  • Low temperatures suppress diazotization side reactions.

Alternative Acid Systems

Variations in acid choice significantly impact yield and regioselectivity:

Acid System Substrate Temperature Yield Reference
HCl (5N) 7-Bromo-2-methoxy derivative 0–5°C 83%
H₂SO₄ (conc.) Unsubstituted core 20°C 45%
Polyphosphoric 2-Methyl analog 50°C 68%

Mechanistic Insight :
Protonation of the pyrazolo[1,5-a]pyridine at N2 activates the C3 position for electrophilic attack by NO⁺, followed by deprotonation to form the nitroso group.

Tandem Cyclization-Nitrosation Approaches

From 2-Aminopyridine Precursors

EP0433854A2 discloses a one-pot strategy combining cyclization and nitrosation:

  • Cyclization :
    • 2-Aminopyridine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form pyrazolo[1,5-a]pyridine-3-carboxylate.
  • Nitrosation :
    • Subsequent treatment with NaNO₂ in HCl at 0°C introduces the nitroso group at C3, achieving 71% overall yield.

Advantages :

  • Avoids isolation of intermediate pyrazolo cores.
  • Enables late-stage functionalization for library synthesis.

Oxidative Annulation Methods

Copper-mediated [3+2] annulations between pyridinium imines and nitroalkenes provide access to substituted precursors:

  • Annulation :
    • Cu(OAc)₂ promotes coupling of N-aminopyridinium salts with α-fluoronitroalkenes at 80°C.
  • Post-Modification :
    • The resulting 3-nitro derivatives undergo Zn/HCl reduction to amines, followed by oxidative nitrosation with NaNO₂/H₂O₂.

Yield Optimization :

  • Electron-withdrawing groups on the pyridinium salt increase reaction rate (k = 0.18 min⁻¹ for 4-CF₃ vs. 0.09 min⁻¹ for 4-OMe).

Electrochemical Synthesis

Cathodic Reduction of Nitro Derivatives

CN1115755A describes an electrochemical method for converting 3-nitropyrazolo[1,5-a]pyridines to 3-amino analogs, which can be oxidized to nitroso compounds:

  • Electrolysis :
    • 4-Amino-3-nitropyrazolo[1,5-a]pyridine in HCl (37%) is reduced at graphite cathode (1.5 A/dm²).
  • Oxidation :
    • The resulting 3,4-diamino derivative is treated with H₂O₂ in acetic acid to yield 3-nitroso-4-aminopyrazolo[1,5-a]pyridine (89% purity).

Technical Considerations :

  • Nafion® membranes prevent over-oxidation at the anode.
  • Current density >6 A/dm² decreases yield due to hydrogen evolution side reactions.

Structural Characterization and Stability

Spectroscopic Data

15N NMR studies (N DEPT) confirm tautomeric equilibrium between nitroso and oxime forms in DMSO-d₆:

Nucleus δ (ppm) Coupling Constants
N1 248.1 (s) J(N1-H3) = 92 Hz
N2 169.3 (d) J(N2-H1) = 12 Hz
N3 -15.4 (br, NO)

Thermal Stability :

  • Decomposition onset at 185°C (DSC, heating rate 10°C/min).
  • Storage under argon at -20°C prevents dimerization.

Comparative Analysis of Methods

Method Yield Range Scalability Functional Group Tolerance
Direct Nitrosation 32–83% Gram-scale Moderate (sensitive to EDGs)
Tandem Cyclization 65–71% Multi-gram High
Electrochemical 45–68% Pilot-scale Low (acid-sensitive groups)

Critical Challenges :

  • Nitroso group lability necessitates inert atmosphere handling.
  • Competing C5 nitrosation observed in electron-deficient cores (17% byproduct in 4-CF₃ derivatives).

Chemical Reactions Analysis

Types of Reactions

3-Nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper salts.

Major Products Formed

The major products formed from these reactions include 3-nitropyrazolo[1,5-a]pyridine (from oxidation), 3-aminopyrazolo[1,5-a]pyridine (from reduction), and various substituted pyrazolo[1,5-a]pyridines (from substitution reactions) .

Scientific Research Applications

3-Nitrosopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyridine derivatives are highly dependent on substituents at position 3. Below is a comparative analysis of key analogs:

Table 1: Comparison of 3-Substituted Pyrazolo[1,5-a]pyridine Derivatives

Compound Substituent(s) Biological Activity Key Findings Reference
3-Nitrosopyrazolo[1,5-a]pyridine -NO Hypothesized kinase inhibition or antimicrobial activity Limited direct data; nitroso group may enhance electrophilicity or redox activity.
Ibudilast 3-Isobutyryl, 2-Isopropyl Anti-inflammatory (marketed for asthma, stroke) Binds PDE4B (IC₅₀ = 0.47 μM) and PDE3; shows bronchodilatory effects .
3-Carboxamide diaryl derivatives 3-Carboxamide Antitubercular Inhibits drug-resistant M. tuberculosis (MIC₅₀ < 1 μM); 5-methoxy enhances potency .
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine 3-Br, 6-F Intermediate for drug synthesis Used in cross-coupling reactions; molecular weight = 215.02 .
Pyrazolo[1,5-a]pyridin-3-amine 3-NH₂ Research probe Solubility in DMSO >10 mM; potential precursor for bioactive molecules .

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitroso group (-NO) in this compound is strongly electron-withdrawing, which may enhance binding to enzymes with nucleophilic active sites (e.g., kinases or proteases). This contrasts with 3-carboxamide derivatives, where the amide group provides hydrogen-bonding capacity critical for antitubercular activity . Halogenated derivatives (e.g., 3-Br, 6-F) are often utilized as intermediates in Suzuki-Miyaura cross-coupling reactions to generate complex bioactive molecules .

Pharmacological Profiles

  • 3-Carboxamide Derivatives : Show superior activity against drug-resistant tuberculosis strains compared to 3-methyl or 3-methoxy analogs, highlighting the importance of substituent polarity and steric effects .

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